An In-depth Technical Guide on the Core Mechanism of Action of the Anticancer Agent MPT0G157
An In-depth Technical Guide on the Core Mechanism of Action of the Anticancer Agent MPT0G157
Disclaimer: The term "Anticancer agent 157" is not unique to a single chemical entity and has been used to refer to several different investigational compounds with distinct mechanisms of action. This guide focuses on MPT0G157 , a novel and potent histone deacetylase (HDAC) inhibitor, due to the availability of detailed scientific literature outlining its specific anticancer activities.
Executive Summary
MPT0G157, a novel indole-3-ethylsulfamoylphenylacrylamide compound, has demonstrated significant potential as an anticancer agent, particularly in preclinical models of human colorectal cancer.[1][2] Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), leading to a cascade of downstream effects that culminate in tumor growth inhibition and the suppression of angiogenesis. MPT0G157 has been shown to be more potent than the established HDAC inhibitors PXD101 (Belinostat) and SAHA (Vorinostat).[1][2] The agent induces apoptosis in cancer cells and disrupts the tumor microenvironment by downregulating key factors involved in blood vessel formation.[1][3]
Core Mechanism of Action: HDAC Inhibition
MPT0G157 functions as a potent inhibitor of HDAC enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] In the context of cancer, the overexpression of certain HDACs can lead to the inappropriate silencing of tumor suppressor genes, promoting uncontrolled cell proliferation.[4] By inhibiting HDACs, MPT0G157 restores the acetylation of these proteins, leading to changes in gene expression and protein function that are detrimental to cancer cells.
Induction of Apoptosis
Treatment with MPT0G157 leads to a significant increase in apoptosis (programmed cell death) in cancer cells.[1][2] This is evidenced by an increase in the sub-G1 phase of the cell cycle and the activation of key apoptotic proteins, including caspases-3, -8, and -9, as well as PARP (Poly (ADP-ribose) polymerase).[1] Overexpression of HDAC1 and HDAC6 has been shown to reverse the anti-cancer effects of MPT0G157, confirming that its pro-apoptotic activity is mediated through HDAC inhibition.[5]
Anti-Angiogenic Effects
A crucial aspect of MPT0G157's anticancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1][2][3] This anti-angiogenic effect is mediated through a specific signaling pathway involving Heat shock protein 90 (Hsp90) and Hypoxia-inducible factor-1α (HIF-1α).[1][2]
The proposed signaling pathway is as follows:
-
HDAC Inhibition: MPT0G157 inhibits HDAC activity.
-
Hsp90 Hyperacetylation: This leads to the increased acetylation (hyperacetylation) of Hsp90, a chaperone protein that stabilizes a number of client proteins involved in tumor progression, including HIF-1α.[1][2]
-
HIF-1α Degradation: The hyperacetylation of Hsp90 disrupts its interaction with HIF-1α, leading to the degradation of HIF-1α via the proteasome system.[1][5]
-
VEGF Downregulation: HIF-1α is a key transcription factor that upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6][7][8] By promoting the degradation of HIF-1α, MPT0G157 leads to the downregulation of VEGF expression.[1][2]
-
Inhibition of Angiogenesis: The reduction in VEGF levels ultimately suppresses the formation of new blood vessels in the tumor microenvironment.[1][3]
Quantitative Data
The following tables summarize the quantitative data for MPT0G157's activity from preclinical studies.
Table 1: In Vitro HDAC Inhibition
| Compound | IC50 (nM) for HDAC Activity (HeLa nuclear extract) |
|---|---|
| MPT0G157 | 2.8 ± 0.2 |
| PXD101 (Belinostat) | 26.4 ± 1.3 |
Data sourced from Huang et al., 2015.[1]
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) for MPT0G157 |
|---|---|---|
| HCT116 | Human Colorectal Carcinoma | 0.029 ± 0.002 |
| PANC-1 | Human Pancreatic Carcinoma | Not specified |
| A549 | Human Lung Carcinoma | Not specified |
| MCF-7 | Human Breast Adenocarcinoma | Not specified |
Data for HCT116 sourced from Huang et al., 2015.[3]
Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of MPT0G157.
HDAC Activity Assay
This assay is used to determine the inhibitory effect of MPT0G157 on HDAC enzyme activity.
-
Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is incubated with a source of HDAC enzymes (e.g., HeLa nuclear extract or recombinant HDAC isoforms) in the presence or absence of the inhibitor (MPT0G157).[9][10] If the HDAC enzymes are active, they will deacetylate the substrate. A developer solution, typically containing trypsin, is then added, which cleaves the deacetylated substrate to release a fluorescent molecule (AMC).[10] The fluorescence intensity is measured using a fluorometer, and the level of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control.
-
General Protocol:
-
Prepare serial dilutions of MPT0G157.
-
In a 96-well plate, add the HDAC enzyme source (e.g., HeLa cell lysate), the HDAC substrate solution, and the MPT0G157 dilution or vehicle control.[11]
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[11]
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.[11]
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).[9][11]
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm.[11]
-
Calculate the IC50 value, which is the concentration of MPT0G157 required to inhibit 50% of the HDAC activity.
-
In Vivo Human Colorectal Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of MPT0G157 in a living organism.
-
Principle: Human colorectal cancer cells (HCT116) are injected subcutaneously into immunodeficient mice (e.g., nude mice).[12][13] The cells proliferate and form a solid tumor. The mice are then treated with MPT0G157 or a vehicle control, and the tumor growth is monitored over time.
-
General Protocol:
-
HCT116 cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[14]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
MPT0G157 is administered to the treatment group (e.g., via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the anti-angiogenic activity of MPT0G157 in vivo.
-
Principle: Matrigel, a basement membrane extract that is liquid at 4°C and solidifies at body temperature, is mixed with pro-angiogenic factors and injected subcutaneously into mice.[15][16][17] This forms a solid plug that attracts host endothelial cells to invade and form new blood vessels. The effect of an anti-angiogenic agent like MPT0G157 can be assessed by its ability to inhibit this process.
-
General Protocol:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with pro-angiogenic factors (e.g., bFGF and VEGF) and the test compound (MPT0G157) or vehicle control.
-
Inject the mixture subcutaneously into the flank of mice.[16]
-
After a set period (e.g., 7-14 days), the Matrigel plugs are surgically removed.[16]
-
The plugs are analyzed for the extent of vascularization. This can be done by:
-
Measuring the hemoglobin content of the plug using a spectrophotometer, as a proxy for the amount of blood perfusion.[18]
-
Histological analysis of sectioned plugs, using stains like Hematoxylin and Eosin (H&E) or Masson's trichrome.[18]
-
Immunohistochemical staining for endothelial cell markers such as CD31 to visualize and quantify the blood vessels.[17]
-
-
Visualizations
Signaling Pathway of MPT0G157's Anti-Angiogenic Action
Caption: MPT0G157 inhibits HDAC, leading to Hsp90 hyperacetylation and subsequent HIF-1α degradation.
Experimental Workflow for In Vivo Anti-Angiogenesis Assay
Caption: Workflow of the Matrigel plug assay to evaluate the anti-angiogenic effects of MPT0G157.
References
- 1. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A novel class I HDAC inhibitor, MPT0G030, induces cell apoptosis and differentiation in human colorectal cancer cells via HDAC1/PKCδ and E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 新型HDAC抑制劑MPT0G157促進大腸直腸癌細胞株HCT116細胞凋亡與抑制血管新生之研究 = Novel HDAC inhibitor MPT0G157 induced apoptosis and inhibited angiogenesis in colorectal cancer HCT116 cell line|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
